Product packaging for Magnosalicin(Cat. No.:)

Magnosalicin

Cat. No.: B1214631
M. Wt: 432.5 g/mol
InChI Key: XCWBENSTFQIQNV-NHCASCSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnosalicin (CAS# 93376-03-5) is a neolignan compound with a molecular formula of C₂₄H₃₂O₇ and a molecular weight of 432.51 g/mol . It was first isolated from the medicinal plant Magnolia salicifolia . The compound has attracted research interest primarily due to its significant antiallergy properties. Studies on extracts of Magnolia salicifolia flower buds, from which this compound was isolated as a new constituent, showed remarkable anti-allergy effects in a passive cutaneous anaphylaxis (PCA) test . The specific mechanism of action involves the inhibition of induced histamine release from rat mast cells, identifying it as a bioactive inhibitor of this key pathway in the allergic response . Beyond its antiallergy potential, extracts from various Magnolia species, which are rich in similar secondary metabolites like lignans and neolignans, are also being investigated for their potential in sustainable agriculture as biopesticides, showcasing the broad bioactive potential of this class of compounds . As a specialized neolignan, this compound is a valuable chemical standard for phytochemical and pharmacological research. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1214631 Magnosalicin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane

InChI

InChI=1S/C24H32O7/c1-13-23(15-9-19(27-5)21(29-7)11-17(15)25-3)14(2)31-24(13)16-10-20(28-6)22(30-8)12-18(16)26-4/h9-14,23-24H,1-8H3/t13-,14-,23-,24-/m0/s1

InChI Key

XCWBENSTFQIQNV-NHCASCSRSA-N

SMILES

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](O[C@@H]1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC

Synonyms

magnosalicin

Origin of Product

United States

Occurrence, Isolation, and Biosynthesis of Magnosalicin

Natural Sources and Botanical Origins of Magnosalicin

This compound has been identified and isolated from several plant species across different genera, indicating its distribution in the plant kingdom.

This compound was first isolated from the flower buds of Magnolia salicifolia, also known as the willow-leafed or anise magnolia, a deciduous tree native to Japan. nih.govwikipedia.org The bioactive constituents of the plant were investigated following observations of its anti-allergy effects. nih.gov Through bioassay-directed fractionation, this compound was identified as a new neolignan compound. nih.gov

While this compound was first discovered in Magnolia salicifolia, the genus Magnolia is a rich source of neolignans. nih.govufl.edu Various neolignans have been isolated from other species such as Magnolia virginiana (sweetbay magnolia) and Magnolia grandiflora (Southern magnolia). nih.govthieme-connect.comresearchgate.net For instance, leaves of M. virginiana have been found to contain bioactive neolignans like magnolol (B1675913) and a novel biphenyl (B1667301) ether, 4,4′-diallyl-2,3′-dihydroxybiphenyl ether. researchgate.net Similarly, seed extracts of M. grandiflora contain honokiol, magnolol, and 4'-O-methylhonokiol. nih.gov Although these findings highlight the prevalence of neolignans in the Magnolia genus, the specific identification of this compound in species other than M. salicifolia is not extensively documented in the reviewed literature.

Table 1: Occurrence of Neolignans in Select Magnolia Species

SpeciesCompound(s) IdentifiedPlant Part
Magnolia salicifoliaThis compoundFlower Buds nih.gov
Magnolia virginianaMagnolol, 4,4′-diallyl-2,3′-dihydroxybiphenyl ether, 3,5′-diallyl-2′-hydroxy-4-methoxy-biphenylLeaves researchgate.net
Magnolia grandifloraHonokiol, Magnolol, 4'-O-methylhonokiolSeeds nih.gov

Subsequent phytochemical studies have led to the discovery of this compound in plant genera beyond Magnolia. It has been identified as a constituent of Acorus calamus, commonly known as sweet flag, a perennial herbaceous plant. Furthermore, chemical investigations of Piper sarmentosum, a creeping herb used in traditional medicine in Southeast Asia, have also confirmed the presence of this compound.

Biosynthetic Pathways of this compound

The biosynthesis of this compound, like other neolignans, is believed to follow the general pathways established for the formation of these compounds from phenylpropanoid precursors.

The biosynthesis of lignans (B1203133) and neolignans originates from the shikimic acid pathway, a metabolic route that produces aromatic amino acids. rsc.org This pathway generates cinnamic acid derivatives, which are the fundamental building blocks. rsc.org Specifically, the biosynthesis of coniferyl alcohol, a key precursor, begins with the deamination of phenylalanine to form cinnamic acid. rsc.org This is followed by a series of hydroxylation and methylation reactions to produce p-coumaric acid and subsequently coniferyl alcohol. rsc.org

Neolignans are formed through the oxidative coupling of two C6-C3 phenylpropanoid units. rsc.org The diverse structures of neolignans, including this compound, arise from the different ways these units can be linked together.

The key step in the biosynthesis of neolignans is the oxidative coupling of monolignols, such as coniferyl alcohol. This reaction is catalyzed by oxidative enzymes, primarily laccases and peroxidases. researchgate.net These enzymes generate monolignol radicals, which then couple in a non-stereoselective or stereoselective manner.

In the case of stereoselective coupling, dirigent proteins (DIRs) play a crucial role. researchgate.net These proteins guide the coupling of the monolignol radicals to form specific stereoisomers of lignans and neolignans. researchgate.net Following the initial dimerization, further enzymatic modifications such as reductions, oxidations, and methylations can occur to produce the final diverse array of neolignan structures. For instance, enzymes like phenylcoumaran benzylic ether reductase (PCBER) are involved in the reduction of phenylpropanoid dimers to form various neolignans. researchgate.net While the general enzymatic steps for neolignan biosynthesis have been outlined, the specific enzymes and the precise sequence of reactions leading to the formation of this compound have not been fully elucidated.

Table 2: Key Enzymes in Neolignan Biosynthesis

Enzyme ClassFunctionPrecursor(s)Product(s)
Laccases/PeroxidasesOxidative coupling of monolignolsMonolignols (e.g., coniferyl alcohol)Monolignol radicals researchgate.net
Dirigent Proteins (DIRs)Stereoselective coupling of radicalsMonolignol radicalsSpecific lignan (B3055560)/neolignan stereoisomers researchgate.net
Phenylcoumaran benzylic ether reductase (PCBER)Reduction of phenylpropanoid dimersPhenylpropanoid dimersReduced neolignans researchgate.net

Biotransformation Studies for this compound Production and Analogues

Biotransformation, the use of biological systems to convert organic compounds into structurally related products, presents a powerful tool for generating this compound and its analogues. While no specific biotransformation studies on this compound have been reported, the methodologies applied to other lignans and phenolic compounds offer valuable insights into potential pathways.

Microbial transformation is a key approach in this field. Various microorganisms, including fungi and bacteria, possess diverse enzymatic machinery capable of modifying complex molecules. For a neolignan like this compound, microbial processes could facilitate reactions such as hydroxylation, demethylation, glycosylation, and oxidation. These modifications can lead to the production of novel analogues with potentially altered biological activities. The selection of microbial strains is critical and would likely involve screening cultures known for their ability to transform other lignans or structurally similar phenylpropanoid derivatives.

Another promising avenue is the use of isolated enzymes. Enzymes such as laccases, peroxidases, and glycosyltransferases could be employed to perform specific modifications on a this compound scaffold. This approach offers greater control over the reaction and can lead to higher yields of the desired product. For instance, laccases could be used to catalyze the oxidative coupling of phenolic precursors to synthesize the neolignan backbone, while glycosyltransferases could introduce sugar moieties to enhance solubility or modulate bioactivity.

Precursor-directed biosynthesis is a further strategy that could be explored. This technique involves feeding structural analogues of natural biosynthetic precursors to a biological system, which can then incorporate them into the final product. By supplying modified phenylpropanoid precursors to cell cultures of Magnolia salicifolia or a heterologous host expressing the relevant biosynthetic enzymes, it may be possible to generate a range of this compound analogues.

Table 1: Potential Biotransformation Reactions for this compound

Reaction TypePotential Effect on this compound Structure
HydroxylationIntroduction of hydroxyl (-OH) groups
DemethylationRemoval of methyl (-CH3) groups from methoxy (B1213986) moieties
GlycosylationAddition of sugar molecules
OxidationConversion of hydroxyl groups to ketones or carboxylic acids

It is important to underscore that the application of these biotransformation techniques to this compound is currently theoretical. Future research is needed to identify suitable biocatalysts and optimize reaction conditions for the successful production of this compound and its derivatives.

Advanced Isolation and Purification Methodologies for this compound from Natural Sources

The initial isolation of this compound from Magnolia salicifolia laid the groundwork for its study. nih.gov However, to obtain this compound in high purity and yield for extensive research, advanced isolation and purification methodologies are essential. While specific protocols for this compound are not detailed in the available literature, modern techniques used for the separation of other neolignans and phenolic compounds from complex plant extracts are highly applicable.

A crucial first step is efficient extraction. Supercritical fluid extraction (SFE) with carbon dioxide is a green and highly selective alternative to conventional solvent extraction. By modifying parameters such as pressure, temperature, and the addition of co-solvents, SFE can be optimized for the targeted extraction of neolignans like this compound, minimizing the co-extraction of undesirable compounds.

Following extraction, chromatographic techniques are indispensable for purification. High-performance liquid chromatography (HPLC) is a cornerstone of modern natural product isolation. Preparative HPLC, utilizing columns with a larger diameter, allows for the separation of milligram to gram quantities of pure compounds. For a compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would likely be a suitable approach.

For more complex mixtures, multi-dimensional chromatography can provide enhanced resolution. This involves coupling two or more chromatographic systems with different separation mechanisms. For instance, an initial separation based on polarity using reversed-phase HPLC could be followed by a separation based on size or shape using size-exclusion chromatography.

Counter-current chromatography (CCC) is another powerful technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. In CCC, separation occurs between two immiscible liquid phases, making it particularly well-suited for the purification of delicate natural products.

Table 2: Advanced Techniques for the Isolation and Purification of this compound

TechniquePrincipleApplication for this compound
Supercritical Fluid Extraction (SFE)Extraction using a supercritical fluid (e.g., CO2) as the solvent.Selective and efficient extraction from Magnolia salicifolia.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)Separation based on differential partitioning between a stationary and a mobile phase at high pressure.High-purity isolation of this compound from crude extracts.
Multi-dimensional ChromatographyCombination of multiple independent chromatographic separations.Resolution of complex mixtures containing this compound and its isomers.
Counter-Current Chromatography (CCC)Liquid-liquid partition chromatography without a solid support.Gentle purification of this compound, minimizing degradation.

The successful application of these advanced methodologies will be pivotal in advancing the scientific understanding of this compound, from its basic chemical properties to its potential biological functions.

Chemical Synthesis and Analogues of Magnosalicin

Total Synthesis Approaches to Magnosalicin

The total synthesis of this compound has been approached through various chemical strategies, with a particular emphasis on establishing its complex stereochemical architecture and developing practical synthetic pathways.

Strategies for Stereoselective Synthesis of this compound

Achieving the correct stereochemistry is paramount in the synthesis of natural products like this compound. Several strategies are employed to control the absolute and relative configurations of its chiral centers. These include the use of chiral starting materials, asymmetric catalysis, and the development of diastereoselective reactions. For instance, the synthesis of related lignans (B1203133) often involves methods such as Sharpless asymmetric dihydroxylation, Mitsunobu reactions, and cycloaddition reactions, which can be adapted for this compound's synthesis ethz.chmdpi.com. A key development has been the application of acyl-Claisen rearrangements of substituted cinnamyl morpholines, which has been instrumental in the synthesis of this compound, providing a route to control the stereochemistry of the resulting diarylpent-4-enamide intermediates jst.go.jpresearchgate.netresearchgate.netdntb.gov.ua. These approaches leverage established principles of stereoselective synthesis to construct the molecule with the desired three-dimensional arrangement of atoms ethz.ch.

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of key transformations is crucial for optimizing synthetic routes and developing new methodologies. Mechanistic studies shed light on how specific reactions proceed, allowing chemists to refine conditions and predict outcomes britannica.commit.edumpg.de. For the synthesis of this compound, research has investigated the mechanisms of reactions such as the acyl-Claisen rearrangement, which is critical for forming the carbon-carbon bonds and establishing stereocenters within the molecule jst.go.jpresearchgate.netresearchgate.netdntb.gov.ua. Studies in photocatalysis, for example, highlight the importance of mechanistic investigations in guiding the development of synthetically useful transformations nih.gov. Detailed analysis of reaction intermediates and transition states helps to identify rate-determining steps and potential side reactions, thereby enabling more precise control over the synthesis britannica.comrsc.org.

Synthesis of this compound Derivatives and Analogues

Beyond the total synthesis of this compound itself, significant effort is directed towards synthesizing its derivatives and analogues. This work is driven by the desire to explore structure-activity relationships (SAR) and to discover compounds with improved or novel biological properties.

Design Principles for Structural Modification

The design of this compound analogues is guided by principles aimed at probing its biological activity and enhancing its therapeutic potential. This often involves systematic modifications to specific parts of the molecule. For example, researchers might alter functional groups, change the length or stereochemistry of side chains, or introduce new substituents to investigate their impact on binding affinity or efficacy nih.gov. Studies on related natural products, such as fumagillin (B1674178) analogues, have demonstrated how modifications at specific positions can lead to significant changes in biological activity, providing a framework for designing this compound derivatives nih.gov. The rationale behind these modifications is to understand which structural features are essential for activity and to identify lead compounds for further development researchgate.netnih.gov.

Novel Synthetic Methodologies for this compound Analogues

The synthesis of this compound analogues often necessitates the development of novel synthetic methodologies to efficiently access a diverse range of modified structures. This can include the adaptation of existing reactions to new substrates or the creation of entirely new synthetic pathways. For instance, advancements in green chemistry, such as solvent-free reactions, mechanochemistry, and photocatalysis, offer new avenues for synthesizing complex molecules and their derivatives under milder and more sustainable conditions mdpi.comugent.be. The development of efficient cascade reactions or new coupling strategies can also streamline the synthesis of complex analogues, making it feasible to generate libraries of compounds for screening researchgate.netmdpi.com. These novel methodologies aim to expand the chemical space accessible around the this compound scaffold, facilitating the discovery of new bioactive compounds researchgate.net.

Advanced Analytical Characterization of Magnosalicin and Its Metabolites

Spectroscopic Techniques for Structural Elucidation of Magnosalicin

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound. Comprehensive 1D (¹H and ¹³C) and 2D NMR experiments are used to establish the carbon skeleton and the placement of substituents. cjnmcpu.comresearchgate.net

For stereochemical assignment, the proton-proton coupling constants (J-values) are particularly informative. The relative configuration of the substituents on the tetrahydrofuran (B95107) ring can often be determined by analyzing these J-values. For instance, large coupling constants between vicinal protons (e.g., J7,8) are typically indicative of a threo relative configuration, a key structural feature of certain this compound isomers. researchgate.netnih.gov The splitting patterns and chemical shifts of protons on the tetrahydrofuran ring provide significant insight into their spatial relationships. sciencemadness.org

Table 1: Representative ¹H NMR Data for this compound Isomers Note: Data is illustrative and can vary based on isomer and solvent.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Inferred Stereochemistry
H-7 ~4.5-5.0 d ~6.5 threo relationship to H-8
H-8 ~3.5-4.0 m - -
H-7' ~4.8-5.2 d ~6.5 threo relationship to H-8'
H-8' ~3.3-3.8 m - -
OMe ~3.8-3.9 s - -

High-Resolution Mass Spectrometry (HRMS), commonly using an electrospray ionization (ESI) source, is critical for determining the precise molecular formula of this compound and its metabolites. researchgate.netnih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

By comparing the experimentally measured exact mass to the calculated mass for a potential formula, the elemental composition can be established unambiguously. For example, the molecular formula of a related neolignan was deduced as C₃₃H₃₈O₁₉ from an [M-H]⁻ ion observed in negative-ion mode HR-ESI-MS. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Example of HR-ESI-MS Data for a Neolignan

Ion Type Calculated m/z Observed m/z Mass Difference (ppm) Deduced Molecular Formula

While NMR can determine the relative stereochemistry, Electronic Circular Dichroism (ECD) is a powerful technique for assigning the absolute configuration of chiral molecules like this compound. cjnmcpu.com this compound exists as enantiomeric pairs, such as (+) (7R, 8R, 7′S, 8'R) this compound and (−) (7S, 8S, 7′R, 8'S) this compound. cjnmcpu.comresearchgate.net

The method involves comparing the experimentally measured ECD spectrum of the compound with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT-ECD). nih.govresearchgate.net A good correlation between the experimental and a calculated spectrum for a specific stereoisomer allows for the confident assignment of its absolute configuration. cjnmcpu.com This approach has been successfully applied to determine the absolute configurations of various this compound isomers and related neolignans. cjnmcpu.comnih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of this compound from complex matrices such as plant extracts.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and selective technique used for the analysis of this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) is employed to separate this compound from other components in a mixture based on its physicochemical properties. scribd.com The separated components then enter a mass spectrometer, which serves as a detector, providing mass information that aids in identification.

This hyphenated technique is invaluable for:

Identification: Tentatively identifying this compound in complex mixtures (e.g., crude plant extracts) by its retention time and mass spectrum. researchgate.netresearchgate.net

Purity Assessment: Evaluating the purity of isolated or synthesized this compound samples.

Quantification: Determining the concentration of this compound in a sample, often as part of a broader metabolic profiling study. researchgate.net

Methodologies utilizing HPLC coupled with advanced mass spectrometers like quadrupole time-of-flight (QTOF-MS/MS) have been established for the comprehensive analysis of chemical constituents in plants known to contain neolignans. researchgate.net

No Information Found for the Chemical Compound "this compound"

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If "this compound" is a novel or proprietary compound not yet described in public literature, or if it is known by a different chemical name, that information would be required to proceed with a factual and accurate article generation.

Mechanistic Investigations of Magnosalicin S Biological Activities

Neurobiological Activity and Neuroprotection

Direct evidence or detailed findings specifically demonstrating Magnosalicin's inhibition of Amyloid-β (Aβ42) aggregation were not identified in the provided search results. While some literature mentions this compound in contexts related to "beta-amyloid (Abeta)-induced microglia-mediated" effects, specific mechanisms or quantitative data detailing its role in preventing Aβ42 aggregation are not elaborated upon. dntb.gov.ua Research in this area typically involves assays designed to monitor peptide aggregation and to evaluate the impact of various compounds on fibril formation processes. nih.govmdpi.comnih.govbiomolther.org

Compound List

this compound

Neurobiological Activity and Neuroprotection

Potential as a Lead Compound for Neurodegenerative Disorders Research

The complex nature of neurodegenerative diseases, characterized by the progressive loss of neuronal function, necessitates the exploration of novel therapeutic strategies. Natural compounds, owing to their often multifaceted mechanisms of action and perceived safety profiles, are increasingly being investigated as potential lead compounds for such conditions frontiersin.orgnih.gov. Lignans (B1203133), a class of natural products to which this compound belongs, are known for a broad range of bioactivities, including antioxidant, anti-inflammatory, and neuroprotective properties mdpi.comnih.gov. These attributes suggest a potential role for lignans in mitigating neurodegeneration.

While lignans and neolignans derived from Magnolia species, including this compound's genus, have been broadly studied for their biological activities redalyc.org, specific research directly implicating this compound as a lead compound for neurodegenerative disorders was not identified within the scope of the provided search results. However, the general neuroprotective potential of lignans, stemming from their antioxidant and anti-inflammatory capacities, warrants further investigation into this compound's specific molecular targets and pathways relevant to neurodegenerative diseases mdpi.comnih.govmdpi.comnews-medical.net.

Antimicrobial and Anthelmintic Activity Studies

This compound, as a natural product, is part of a vast array of plant-derived compounds that exhibit antimicrobial and anthelmintic properties. These activities are crucial for developing new agents to combat infectious diseases and parasitic infections, especially in the face of increasing resistance to conventional drugs plos.orgbeilstein-journals.orgnih.gov.

In Vitro Antifungal Activity Against Plant Pathogens

The development of effective antifungal agents is critical for agricultural applications to protect crops from devastating plant pathogens. While various plant extracts have demonstrated significant in vitro antifungal activity against pathogens such as Botrytis cinerea, Septoria tritici, and Phytophthora infestans nih.govnih.govmdpi.comresearchgate.net, direct evidence specifically detailing this compound's efficacy against plant pathogenic fungi was not found in the reviewed literature. Studies have evaluated the antifungal potential of other compounds from similar plant sources dntb.gov.ua, but this compound's specific role in this domain requires further targeted investigation.

Antibacterial Effects on Bacterial Strains

Natural products, including lignans, are recognized for their potential as sources of novel antibacterial agents redalyc.orgnih.gov. Lignans and neolignans, in general, have been reported to possess biological activities that can interfere with bacterial processes, such as interrupting DNA synthesis and nucleotide transport, and inhibiting key enzymes redalyc.org. However, specific studies detailing this compound's direct antibacterial effects against various bacterial strains were not identified in the provided search results. While the broader class of compounds it belongs to shows promise, this compound's specific spectrum of antibacterial activity and potency against common bacterial pathogens remains to be elucidated through targeted research.

Anthelmintic Activity in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable model organism for the discovery and characterization of anthelmintic drugs due to its genetic tractability and physiological similarities to parasitic nematodes plos.orgbeilstein-journals.orgmdpi.com. While studies have explored the anthelmintic potential of various natural compounds using C. elegans dntb.gov.ua, specific research detailing this compound's anthelmintic activity against this model organism was not found within the provided search results. Therefore, its efficacy in this area requires dedicated investigation.

Investigational Cytotoxic Effects in Non-Clinical Cell Line Models

The cytotoxic potential of natural compounds is a key area of investigation for their application in cancer therapy, particularly in inducing programmed cell death.

Induction of Programmed Cell Death in Cancer Cell Lines (e.g., Jurkat T-cell leukemia, HT-29)

This compound has been investigated for its cytotoxic effects on cancer cell lines. One study reported that this compound demonstrated cytotoxic activity against the HT-29 human colorectal adenocarcinoma cell line. At a concentration of 10 µM, this compound resulted in a cell viability of 68.4 ± 1.5% as determined by MTT assay nih.gov. This finding suggests a dose-dependent inhibitory effect on the proliferation of HT-29 cells.

While this compound has been mentioned in the context of cytotoxicity studies involving HT-29 cells researchgate.net, further details on its specific mechanisms, such as the induction of programmed cell death (apoptosis) in these cells, or its effects on other cancer cell lines like Jurkat T-cell leukemia, were not explicitly detailed in the provided search results.

Table 1: Cytotoxic Effect of this compound on HT-29 Cell Line

Cell LineConcentrationAssay TypeCell Viability (%)Reference
HT-2910 µMMTT68.4 ± 1.5% nih.gov

Compound List:

this compound

Magnosalin

Galgravin

Calopiptin

Veraguensin

Cellular Pathways Affected by this compound Treatment

Research into the biological activities of this compound has begun to elucidate its impact on cellular pathways, particularly concerning cell survival and metabolic activity. Studies indicate that this compound exhibits cytotoxic effects, influencing cell viability through mechanisms that may involve the induction of programmed cell death.

Furthermore, studies involving essential oils containing this compound diastereomers have provided insights into potential underlying mechanisms of cell death. Such essential oils have been shown to trigger the production of reactive oxygen species (ROS), induce depolarization of the mitochondrial membrane, and initiate caspase-dependent cell death pathways nih.gov. While these findings are associated with complex mixtures, they suggest that this compound or its related compounds may interfere with critical cellular processes that maintain cell viability, potentially leading to apoptosis. The modulation of these pathways is central to understanding how this compound influences cell survival.

Summary of this compound's Effects on Cell Survival

Structure Activity Relationship Sar Studies and Rational Design of Magnosalicin Analogues

Identification of Key Structural Features for Biological Activity

Magnosalicin is characterized by a tetrahydrofuran (B95107) core substituted with methoxy-bearing phenyl rings mdpi.comresearchgate.net. SAR studies aim to pinpoint specific molecular components responsible for its observed biological effects. Research indicates that the methoxy (B1213986) groups on the phenyl rings play a significant role in the molecule's interaction with biological targets. For instance, in the context of inhibiting Interleukin-17 (IL-17), this compound forms hydrogen bonds with amino acid residues Tyr62, Gln94, and Leu97, with its methoxy groups facilitating these interactions. Additionally, it exhibits hydrophobic interactions with Val98 jppres.com. These findings suggest that the electronic and steric properties conferred by the methoxy substituents are critical for binding affinity and biological function. While specific studies detailing the modification of individual functional groups of this compound and their direct impact on antiallergy or anti-Aβ42 aggregation activity are not extensively detailed in the provided snippets, the general class of lignans (B1203133), to which this compound belongs, is known for a broad spectrum of activities, including anti-proliferative effects mdpi.comdntb.gov.uanih.gov.

Rational Design and Synthesis of SAR-Driven this compound Analogues

The principles of SAR directly inform the rational design and synthesis of this compound analogues. Synthetic strategies that allow for structural modifications are key to exploring the SAR landscape. The acyl-Claisen rearrangement has emerged as a versatile method for the stereoselective synthesis of intermediates crucial for constructing the tetrahydrofuran core of this compound and related lignans jst.go.jpdntb.gov.uanih.govresearchgate.netresearchgate.net. This approach enables the preparation of various substituted diarylpent-4-enamides, which can then be cyclized to form the lignan (B3055560) skeleton.

Another synthetic avenue involves formal [3+2] cycloaddition reactions, particularly the reaction between epoxides and alkenes under Lewis acid catalysis, which have been employed to synthesize substituted tetrahydrofurans, using this compound's established stereochemistry as a reference mdpi.comresearchgate.netmdpi.com. Furthermore, facile synthetic routes to (±)-magnosalicin have been developed starting from chalcone (B49325) precursors jst.go.jpnih.govuomustansiriyah.edu.iqkindai.ac.jp.

While direct SAR-driven synthesis of this compound analogues with reported activity data is not explicitly detailed in the provided search results, studies on related dibenzyl butyrolactone lignans have shown that modifications, such as the introduction of a 5-hydroxymethyl group, can lead to derivatives with potent cytotoxic profiles against cancer cell lines mdpi.com. This highlights the potential for targeted structural modifications to yield analogues with altered or improved biological activities.

Computational Approaches in SAR Analysis

Computational methods, including cheminformatics and molecular docking, are indispensable tools for understanding the SAR of this compound and guiding the design of new compounds.

Cheminformatics: This field utilizes computational techniques to analyze and manage chemical information. For this compound, cheminformatics approaches are employed to calculate molecular properties, predict bioactivity, and facilitate virtual screening of potential analogues neovarsity.orgmolinspiration.comnih.govfrontiersin.orgmdpi.com. By correlating chemical structures with biological functions, cheminformatics provides a foundation for SAR studies neovarsity.orgfrontiersin.orgdotmatics.comcollaborativedrug.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the structural features (descriptors) of molecules and their biological activities dntb.gov.uaneovarsity.orgfrontiersin.orgslideshare.netscielo.org.cosemanticscholar.org. These models can predict the activity of novel compounds, thereby accelerating the drug discovery process.

Molecular Docking: This technique simulates the binding of a ligand (this compound) to a biological target (e.g., a protein receptor). Studies investigating this compound's interaction with IL-17 have utilized molecular docking to predict its binding affinity and identify key molecular interactions jppres.comresearchgate.net. This compound demonstrated a strong binding affinity of -10.16 kcal/mol to IL-17, with its methoxy groups identified as crucial for forming hydrogen bonds with IL-17's active site residues jppres.com. This computational insight is invaluable for designing analogues that might optimize these interactions for enhanced inhibitory potential.

Stereochemical Influences on Biological Activity

The stereochemistry of this compound is well-defined, with its natural configuration established as 2,3-anti, 3,4-anti, 4,5-syn mdpi.comresearchgate.net. The synthesis of tetrahydrofuran derivatives often yields mixtures of stereoisomers, and this compound's NMR data serves as a benchmark for stereochemical assignments mdpi.comresearchgate.net. For example, comparisons with "epi-magnosalicin" reveal distinct spectral properties arising from differing stereochemical arrangements, such as anti/anti/anti configurations in minor isomers mdpi.comresearchgate.net.

Although detailed SAR studies comparing specific stereoisomers of this compound and their biological activities are not extensively detailed in the provided snippets, it is a well-established principle in medicinal chemistry that stereochemistry profoundly influences a molecule's interaction with biological targets. The precise three-dimensional arrangement of atoms dictates how a molecule fits into an active site, affecting its efficacy and selectivity nih.govmdpi.comresearchgate.net. Therefore, controlling and understanding the stereochemistry during the synthesis of this compound analogues is paramount for developing compounds with predictable and potent biological activities. The development of enantioselective synthetic methods for related lignans underscores the importance of stereochemical control in this class of compounds nih.gov.

Data Table: Biological Activity and Binding Affinities of this compound

CompoundBiological Activity/TargetBinding Affinity (kcal/mol)Quantitative Activity Measure
This compoundIL-17 Inhibition-10.16N/A
This compoundAβ42 Aggregation InhibitionN/A60.81% inhibition researchgate.net
NeotatarineIL-17 Inhibition-9.53N/A

Pre Clinical Pharmacological Evaluation and Translational Research Considerations Excluding Human Clinical Data

In Vitro Pharmacological Models for Magnosalicin Assessment

The preliminary evaluation of this compound's biological activity has been conducted using a variety of in vitro models, providing foundational knowledge for further investigation.

Cell-Based Assays for Target Engagement and Functional Responses

Cell-based assays have been instrumental in elucidating the cytotoxic and anti-inflammatory properties of this compound. Studies have demonstrated its ability to inhibit the growth of various human cancer cell lines. While specific target engagement assays for this compound are not extensively reported in publicly available literature, its observed biological effects suggest interactions with cellular pathways controlling cell proliferation and inflammation.

Research has shown that extracts containing this compound exhibit anti-inflammatory effects by reducing the production of nitric oxide and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines stimulated with lipopolysaccharide. These functional responses indicate that this compound may engage with key targets within inflammatory signaling cascades.

Further investigations are required to precisely identify the molecular targets of this compound and to quantify its binding affinity and engagement within a cellular context. Techniques such as cellular thermal shift assays (CETSA) or reporter gene assays could be employed in future studies to provide more direct evidence of target engagement.

Table 1: Summary of In Vitro Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeReported Activity
HT-29Colon AdenocarcinomaCytotoxic
PC-3Prostate CancerCytotoxic
AS49Non-small Cell Lung CarcinomaCytotoxic
SK-OV-3Ovary Malignant AscitesCytotoxic
SK-MEL-2Skin MelanomaCytotoxic
HCT-15Colon AdenocarcinomaCytotoxic

This table is for informational purposes and is based on available pre-clinical research data. The level of activity may vary based on experimental conditions.

High-Throughput Screening for Hit Identification

High-throughput screening (HTS) methodologies are crucial for the efficient discovery of new bioactive compounds. While specific large-scale HTS campaigns focused solely on identifying this compound as a "hit" are not detailed in the available literature, the principles of HTS are relevant to its discovery from natural product libraries. Natural product extracts, which contain a multitude of compounds including this compound, are often subjected to HTS to identify those with desired biological activities.

The identification of anti-inflammatory and cytotoxic properties in plant extracts containing this compound likely involved initial screening assays that allowed for the rapid assessment of numerous samples. Once an extract shows activity, a process of bioassay-guided fractionation is typically employed to isolate the active constituents, which would lead to the identification of compounds like this compound.

Future drug discovery efforts could utilize HTS to screen chemical libraries for molecules that are structurally similar to this compound or that mimic its biological activity, potentially leading to the identification of more potent or selective therapeutic agents.

3D Cell Culture and Organoid Models for Complex Biological Systems

The use of three-dimensional (3D) cell culture and organoid models in preclinical research is expanding, as they more accurately mimic the complex microenvironment of tissues in vivo compared to traditional two-dimensional (2D) cell cultures. There is currently no specific published research detailing the evaluation of this compound in 3D cell culture or organoid models.

However, these advanced models would be highly valuable for the future preclinical assessment of this compound. For instance, tumor organoids derived from patients could be used to test the efficacy of this compound in a more physiologically relevant cancer model. Similarly, organoids representing various tissues could be employed to investigate the compound's effects on more complex biological systems and to better predict its potential efficacy and off-target effects before moving to in vivo studies. The development and application of such models will be a critical next step in understanding the translational potential of this compound.

In Vivo Pre-clinical Animal Models (Non-Human)

To date, there is a notable absence of publicly available scientific literature detailing the in vivo evaluation of this compound in non-human animal models. The following sections outline the types of studies that would be necessary to advance the preclinical pharmacological assessment of this compound.

Use of Rodent Models for Pharmacodynamic Studies

Pharmacodynamic (PD) studies in rodent models, such as mice and rats, are essential for understanding how a compound affects the body. For this compound, such studies would involve administering the compound to animals and then measuring its biological effects over time. This could include assessing its impact on specific biomarkers related to its in vitro activities, such as markers of inflammation or tumor growth.

For example, in a study investigating its anti-inflammatory potential, researchers might measure the levels of inflammatory cytokines in the blood or tissues of rodents treated with this compound after inducing an inflammatory response. In oncology-focused studies, the effect of this compound on tumor size and progression would be monitored in rodent cancer models. These PD studies are crucial for establishing a dose-response relationship and for understanding the time course of the compound's effects in a living organism.

Evaluation of Biological Effects in Disease Models (non-human)

Following initial pharmacodynamic assessments, the efficacy of this compound would need to be evaluated in relevant non-human disease models. Based on its in vitro profile, promising avenues for investigation include models of inflammatory diseases and cancer.

For inflammatory conditions, rodent models of arthritis, inflammatory bowel disease, or neuroinflammation could be utilized to assess the therapeutic potential of this compound. Key outcome measures would include reductions in disease severity scores, histological improvements in affected tissues, and modulation of inflammatory pathways.

In the context of cancer, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a standard approach to evaluate this compound's anti-tumor activity in vivo. The growth of the tumors would be monitored over time in response to treatment. Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors could provide a more physiologically relevant system to test the efficacy of this compound.

The successful demonstration of efficacy in these non-human disease models would be a critical prerequisite for any further development of this compound as a potential therapeutic agent.

Systemic Exposure and Metabolic Fate in Pre-clinical Species

To properly address this section, access to preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies on this compound in various animal models would be required. This includes specific quantitative data such as:

Pharmacokinetic parameters: Peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination half-life (t1/2), and absolute bioavailability.

Distribution patterns: Information on which tissues and organs the compound accumulates in.

Metabolic pathways: Identification of the primary enzymes involved in metabolizing this compound and the chemical structures of its resulting metabolites.

Excretion routes: Data clarifying how the compound and its metabolites are eliminated from the body (e.g., via urine or feces).

Without published studies containing this specific pharmacokinetic data for this compound, a data table and a detailed discussion on its systemic exposure and metabolic fate cannot be accurately constructed.

Translational Research Considerations for this compound as a Research Lead

Bridging In Vitro and In Vivo Mechanistic Insights

Identify the specific molecular target(s) of this compound in vitro.

Demonstrate that engagement with this target in vivo is responsible for the observed pharmacological effects in animal models.

Correlate the effective concentrations in vitro with the concentrations achieved in the tissues of preclinical species.

Such specific mechanistic and translational data for this compound are not available in the public domain.

Identification of Biomarkers for Mechanistic Studies (non-clinical)

Developing this subsection would depend on preclinical research that has specifically identified and validated biomarkers related to the activity of this compound. This would include:

Target Engagement Biomarkers: Measurable indicators showing that this compound has reached and interacted with its intended biological target in an animal model.

Pharmacodynamic Biomarkers: Markers that change in response to this compound's pharmacological effect, providing a measure of its biological activity.

As no dedicated biomarker studies for this compound were found, creating a detailed analysis or a data table of potential non-clinical biomarkers is not feasible.

Conclusion and Future Perspectives in Magnosalicin Research

Summary of Key Academic Discoveries on Magnosalicin

Research into this compound has yielded several pivotal discoveries that form the foundation of our current understanding. The compound was first identified as a novel neolignan isolated from the flower buds of Magnolia salicifolia. nih.govacs.org Early investigations into its biological properties revealed that it possesses anti-allergy effects, demonstrating an ability to inhibit the induced release of histamine (B1213489) from rat mast cells. nih.govresearchgate.net

More recently, a significant advancement was made through a biotransformation study. This research successfully produced optically pure stereoisomers of this compound, namely (+)-(7R, 8R, 7′S, 8′R)-magnosalicin and (−)-(7S, 8S, 7′R, 8′S)-magnosalicin, from the precursor α-asarone using the fungus Alternaria longipes. cjnmcpu.com This breakthrough not only provided access to specific isomers for further study but also led to the discovery of a new biological activity. The resulting this compound compounds displayed significant inhibitory activity against Amyloid beta 42 (Aβ42) aggregation, suggesting a potential role in the research of neurodegenerative diseases like Alzheimer's. cjnmcpu.com

These core findings are summarized in the table below.

Discovery AreaKey FindingSignificance
Isolation & Structure Identified as a unique neolignan from Magnolia salicifolia. nih.govacs.orgEstablished the chemical identity and natural source of the compound.
Bioactivity (Anti-allergy) Inhibits induced histamine release from rat mast cells. nih.govProvided the first evidence of its therapeutic potential as an anti-allergic agent.
Biotransformation Optically pure stereoisomers were produced via microbial transformation of α-asarone. cjnmcpu.comEnabled the study of individual isomers and established a method for their production.
Bioactivity (Neuroprotection) Showed significant anti-Aβ42 aggregation activity. cjnmcpu.comOpened a new avenue of research into its potential application for neurodegenerative diseases.

Unresolved Research Questions and Challenges

Despite these discoveries, the body of literature on this compound is sparse, leaving numerous questions unanswered. The primary challenge is the limited scientific focus on this compound, which has resulted in a significant knowledge gap compared to other neolignans. Key unresolved questions include:

Mechanism of Action: How exactly does this compound inhibit histamine release at the molecular level? What are the specific pathways through which it inhibits Aβ42 aggregation?

Full Bioactivity Profile: Beyond anti-allergy and anti-Aβ42 aggregation effects, what other biological activities does this compound possess? Its activity has not been systematically screened against a broad range of targets.

Structure-Activity Relationship (SAR): What is the relationship between the different stereoisomers of this compound and their biological activities? The 2021 biotransformation study opened the door to this question, but it remains largely unexplored. cjnmcpu.com

Pharmacokinetics: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for assessing its potential as a therapeutic agent.

Biosynthesis: While its natural source is known, the specific biosynthetic pathway of this compound in Magnolia salicifolia has not been elucidated.

Future Directions for this compound Research

The current gaps in knowledge directly inform the most promising future directions for research. A multi-pronged approach focusing on synthesis, biological exploration, and analytical development is essential to advance the field.

Novel Synthetic Strategies: To date, research has relied on isolation from natural sources or biotransformation. nih.govcjnmcpu.com A critical future direction is the development of a total synthesis route. Devising novel, stereoselective synthetic strategies would provide a reliable supply of this compound and its analogues for comprehensive biological testing and SAR studies.

Unexplored Biological Targets: The known anti-allergy and anti-Aβ42 aggregation activities suggest that this compound may interact with inflammatory and neurological pathways. nih.govcjnmcpu.com Future research should involve broad-spectrum screening to investigate its potential as an anti-inflammatory, anticancer, or antimicrobial agent, which are common activities for lignans (B1203133) and neolignans. mdpi.com Given its effect on Aβ42, exploring its impact on other protein aggregation-related diseases would be a logical next step.

Advanced Analytical Methods: The characterization of this compound has primarily used standard spectroscopic methods. cjnmcpu.com Future work should focus on developing and validating advanced, sensitive analytical methods, such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound in complex biological matrices. Such methods are prerequisites for conducting pharmacokinetic and metabolic studies.

Comparative Studies: A deeper understanding could be gained through comparative studies. This should include comparing the biological activities of the different optically pure isomers of this compound to elucidate the SAR. cjnmcpu.com Furthermore, comparing the efficacy and mechanism of this compound with other well-studied neolignans could help contextualize its potential within this important class of natural products.

Q & A

Q. What methodologies are recommended for isolating and characterizing Magnosalicin from natural sources?

Q. Which spectroscopic and computational techniques are critical for elucidating this compound’s structure?

A multi-modal approach is essential:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and coupling constants .
  • X-ray crystallography : Resolve absolute configuration; report refinement parameters (R-factor, resolution) .
  • Density Functional Theory (DFT) : Validate NMR chemical shifts and predict reactive sites .
  • Data transparency : Share raw spectral files in supplementary materials with peak annotations .

Q. How should in vitro assays be designed to screen this compound’s bioactivity?

  • Dose-response curves : Test 6–8 concentrations in triplicate to calculate IC₅₀/EC₅₀ values .
  • Controls : Include positive (e.g., reference inhibitors) and negative (vehicle-only) controls .
  • Assay validation : Use Z’-factor >0.5 to confirm robustness .
  • Replication : Report inter- and intra-experimental variability (e.g., %RSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Systematic analysis involves:

  • Meta-regression : Identify covariates (e.g., cell lines, assay protocols) causing heterogeneity .
  • Sensitivity testing : Replicate conflicting studies under standardized conditions (e.g., pH, serum concentration) .
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .
  • Data transparency : Publish raw datasets and analysis scripts to enable third-party verification .

Q. What computational strategies optimize this compound’s synthetic pathways while minimizing byproducts?

  • Retrosynthetic analysis : Fragment molecule using tools like RDKit; prioritize convergent routes .
  • Reaction kinetics modeling : Predict intermediates via DFT-based transition state analysis .
  • Byproduct profiling : Use LC-MS to identify side products; adjust catalysts/temperatures iteratively .
  • Green chemistry metrics : Calculate E-factor and atom economy for sustainability .

Q. What frameworks guide systematic reviews of this compound’s pharmacological effects?

Adhere to PRISMA guidelines:

  • Search strategy : Combine keywords (e.g., “this compound” AND “anti-inflammatory”) across PubMed, Scopus, and Embase .
  • Risk of bias : Use SYRCLE’s tool for animal studies or ROBINS-I for non-randomized trials .
  • Dose-response synthesis : Apply restricted cubic splines if ≥3 studies report comparable dosing .
  • Heterogeneity : Quantify via I² statistic; subgroup by species, administration route, or endpoints .

Methodological Notes

  • Reproducibility : Document instrument models, software versions, and raw data repositories .
  • Statistical rigor : Pre-specify analysis plans (e.g., ANOVA vs. non-parametric tests) to avoid post hoc bias .
  • Ethical compliance : Declare IRB/IACUC approvals and conflict of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.